molecular formula C17H34O2 B14667292 5,5-Dimethyl-2-undecyl-1,3-dioxane CAS No. 38216-79-4

5,5-Dimethyl-2-undecyl-1,3-dioxane

Cat. No.: B14667292
CAS No.: 38216-79-4
M. Wt: 270.5 g/mol
InChI Key: VWQNQWGNFQGZHD-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-undecyl-1,3-dioxane is a specialty 1,3-dioxane derivative that serves as a versatile intermediate in advanced organic synthesis and materials research. This compound features a stable 1,3-dioxane ring, a characteristic structural motif known for its use as a protecting group for carbonyl compounds, allowing for selective reactions elsewhere in complex molecular frameworks . The 5,5-dimethyl substitution on the dioxane ring enhances steric protection, contributing to the ring's stability under basic conditions and against nucleophiles . The 2-undecyl chain introduces a long, hydrophobic alkyl segment, making this compound a valuable bifunctional building block. Researchers can exploit the stability of the dioxane ring while utilizing the reactive potential of the undecyl terminus for further chemical modifications or to impart specific physical properties. Potential research applications include its use as a precursor in the synthesis of surfactants or fragrance compounds, given that related 5,5-dimethyl-1,3-dioxane derivatives have been identified as potent odorants in water sources . In polymer science, structurally similar dioxane-based diols, such as 1,3-Dioxane-5,5-dimethanol, are effectively employed as chain extenders and cross-linkers to engineer the mechanical properties and biodegradability of polyurethanes and other polymers . The mechanism of action for this compound is primarily structural, where it functions as a stable scaffold or a source of controlled hydrophobicity in molecular design. For laboratory use only. This product is not intended for diagnostic, therapeutic, or consumer use.

Properties

CAS No.

38216-79-4

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

5,5-dimethyl-2-undecyl-1,3-dioxane

InChI

InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-13-16-18-14-17(2,3)15-19-16/h16H,4-15H2,1-3H3

InChI Key

VWQNQWGNFQGZHD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1OCC(CO1)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-undecyl-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,2-dimethyl-1,3-propanediol with undecanal. The reaction is carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-undecyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dioxane ring to more saturated forms.

    Substitution: The hydrogen atoms on the dioxane ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated dioxane derivatives.

Scientific Research Applications

5,5-Dimethyl-2-undecyl-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-undecyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Registry Key Properties/Applications References
5,5-Dimethyl-2-undecyl-1,3-dioxane Undecyl (C₁₁H₂₃, 2-position) Likely C₁₈H₃₆O₂ ~284.5 g/mol Surfactants, polymer synthesis
2-Isopropyl-5,5-dimethyl-1,3-dioxane Isopropyl (C₃H₇, 2-position) C₉H₁₈O₂ 158.24 g/mol 7651-50-5 Volatile solvent, fragrance precursor
2-Ethyl-5,5-dimethyl-1,3-dioxane Ethyl (C₂H₅, 2-position) C₈H₁₆O₂ 144.21 g/mol 768-58-1 Odorant in water systems (low ng/L)
2,5,5-Trimethyl-1,3-dioxane (TMD) Methyl (C₁H₃, 2,5,5-positions) C₆H₁₂O₂ 116.16 g/mol Odor-causing agent in drinking water
5,5-Dimethyl-1,3-dioxane-2-ethanol Ethanol (-CH₂CH₂OH, 2-position) C₈H₁₆O₃ 160.21 g/mol By-product in polyester resin synthesis

Substituent Effects on Physical and Chemical Properties

  • Hydrophobicity: The undecyl chain in this compound drastically increases hydrophobicity compared to shorter-chain analogs like the ethyl or isopropyl derivatives. This makes it suitable for non-polar solvents or surfactants .
  • Thermodynamic Stability : Substituents influence isomerization pathways. For example, 5,5-dimethyl-1,3-dioxane undergoes isomerization to 2,2-dimethyl-3-methoxypropanal via ion rearrangement, with minimal energy difference between one- and two-stage mechanisms (ΔE = 2.2 kcal/mol) . Longer chains may stabilize transition states through steric effects.
  • Spectroscopic Properties : Fluorinated analogs (e.g., 5,5-difluoro-1,3-dioxane) exhibit distinct NMR coupling constants due to geminal fluorine interactions, which are critical for structural elucidation .

Stability and Reactivity Considerations

  • Isomerization : Substituents at the 2-position influence reaction mechanisms. For instance, 5,5-dimethyl-1,3-dioxane isomerizes more readily than bulkier derivatives due to reduced steric hindrance .
  • Thermal Degradation : Long alkyl chains (e.g., undecyl) may enhance thermal stability in high-temperature applications compared to methyl or ethyl analogs .

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